molecular formula C22H28N2O4 B5974325 TERT-BUTYL N-(1-BENZYL-2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-2-OXOETHYL)CARBAMATE

TERT-BUTYL N-(1-BENZYL-2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-2-OXOETHYL)CARBAMATE

Cat. No.: B5974325
M. Wt: 384.5 g/mol
InChI Key: WEWQYGHWBMFKPR-UHFFFAOYSA-N
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Description

TERT-BUTYL N-(1-BENZYL-2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-2-OXOETHYL)CARBAMATE: is a complex organic compound that belongs to the class of carbamates

Properties

IUPAC Name

tert-butyl N-[1-[1-(4-hydroxyphenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-15(17-10-12-18(25)13-11-17)23-20(26)19(14-16-8-6-5-7-9-16)24-21(27)28-22(2,3)4/h5-13,15,19,25H,14H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWQYGHWBMFKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(1-BENZYL-2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-2-OXOETHYL)CARBAMATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzylated Intermediate: The initial step involves the benzylation of an appropriate amine precursor.

    Introduction of the Hydroxyphenyl Group: This step involves the reaction of the benzylated intermediate with a hydroxyphenyl compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group in the compound can undergo oxidation reactions to form quinones.

    Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a prodrug.
  • Evaluated for its pharmacokinetic properties.

Industry:

  • Utilized in the development of specialty chemicals.
  • Applied in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(1-BENZYL-2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-2-OXOETHYL)CARBAMATE involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

    TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE: Similar in structure but lacks the benzyl and hydroxyphenyl groups.

    N-Boc-2-AMINOACETALDEHYDE: Contains a tert-butyl carbamate group but differs in the rest of the structure.

Uniqueness:

  • The presence of both benzyl and hydroxyphenyl groups in TERT-BUTYL N-(1-BENZYL-2-{[1-(4-HYDROXYPHENYL)ETHYL]AMINO}-2-OXOETHYL)CARBAMATE provides unique chemical properties and reactivity.
  • Its ability to participate in diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.

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